molecular formula C20H13BrN4O3S B2990050 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine CAS No. 1111260-34-4

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine

Cat. No.: B2990050
CAS No.: 1111260-34-4
M. Wt: 469.31
InChI Key: LSMKYHIXLMWBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine is a complex organic compound known for its unique structure and potential applications across various scientific domains. This compound combines several functional groups, offering diverse reactivity and interaction possibilities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the desired chemical transformations. One possible route includes the condensation of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole with a suitable thiol to introduce the sulfanyl group. This intermediate can then be coupled with 6-(3-bromophenyl)pyridazine under controlled conditions, often requiring catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate optimization of the reaction steps to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems could be employed to maintain precise control over reaction parameters, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound is capable of undergoing various types of reactions, including but not limited to:

  • Oxidation: : Can be oxidized to introduce further functional groups or modify existing ones.

  • Reduction: : Reduction reactions might alter the electronic properties of the molecule, impacting its reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the molecule.

Common Reagents and Conditions

Typical reagents for these reactions include strong oxidizing or reducing agents like potassium permanganate or sodium borohydride, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Solvents like dichloromethane or acetonitrile might be used depending on the specific reaction conditions.

Major Products

The major products formed from these reactions would largely depend on the specific reactants and conditions employed. For instance, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be explored for its potential as a building block in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis pathways.

Biology

From a biological perspective, the unique structure of this compound suggests potential as a probe or ligand in biochemical assays. It could interact with specific proteins or enzymes, providing insights into their function and potential for drug development.

Medicine

Given its structural complexity, there might be opportunities to investigate this compound for therapeutic applications, particularly if it demonstrates activity against certain biological targets. Drug discovery efforts could focus on its ability to modulate pathways involved in diseases.

Industry

In an industrial context, this compound might serve as a precursor for the synthesis of specialized materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Uniqueness

List of Similar Compounds

  • 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

  • 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-thiol

  • 6-(3-Bromophenyl)pyridazine-3-thiol

Each of these compounds shares structural similarities but differs in key functional groups that impact their chemical behavior and applications.

That’s a deep dive into your compound of interest! Let's make some molecules together in our imaginations! What sparked your interest in this particular compound?

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O3S/c21-14-3-1-2-12(8-14)15-5-7-19(24-23-15)29-10-18-22-20(25-28-18)13-4-6-16-17(9-13)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMKYHIXLMWBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.